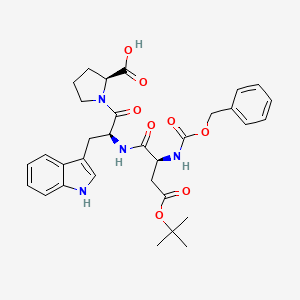

((S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

((S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline is a complex organic compound that features a combination of amino acids and protective groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline typically involves multiple steps, starting from the individual amino acids and incorporating protective groups to ensure selective reactions. The tert-butyl group, for instance, is often used to protect carboxyl groups during synthesis . The benzyloxycarbonyl (Cbz) group is another common protective group used for amino groups .

Industrial Production Methods

Industrial production of such complex compounds often involves automated peptide synthesizers that can handle the sequential addition of amino acids and protective groups under controlled conditions. The use of solid-phase peptide synthesis (SPPS) is common, allowing for the efficient assembly of the peptide chain.

Chemical Reactions Analysis

Types of Reactions

((S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of the amino acids.

Reduction: Used to remove protective groups like the benzyloxycarbonyl group.

Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalytic hydrogenation or the use of reagents like palladium on carbon (Pd/C).

Substitution: Nucleophilic reagents under basic or acidic conditions.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction would remove protective groups to yield the free amino acids.

Scientific Research Applications

Chemistry

In chemistry, ((S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline is used as a building block for more complex molecules. Its protective groups allow for selective reactions, making it valuable in synthetic organic chemistry .

Biology

In biological research, this compound can be used to study protein interactions and enzyme mechanisms. The presence of tryptophan and proline residues makes it useful in fluorescence studies and structural biology.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The specific arrangement of amino acids and protective groups can influence biological activity, making it a candidate for drug development.

Industry

In the pharmaceutical industry, this compound can be used in the synthesis of peptide-based drugs. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of ((S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline involves interactions with specific molecular targets, such as enzymes or receptors. The protective groups can be selectively removed to activate the compound at the desired site of action. The tryptophan residue can interact with aromatic residues in proteins, while the proline residue can induce conformational changes .

Comparison with Similar Compounds

Similar Compounds

((S)-3-(((benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid): Similar protective groups but different amino acid sequence.

N-tert-butyloxycarbonylation derivatives: Compounds with similar protective groups used in peptide synthesis.

Uniqueness

The uniqueness of ((S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline lies in its specific combination of amino acids and protective groups, which confer unique reactivity and stability. This makes it particularly valuable in synthetic and medicinal chemistry.

Biological Activity

((S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline is a synthetic compound with potential biological activity. Its structure includes a benzyloxycarbonyl group, a tert-butoxy moiety, and amino acid residues, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C₁₆H₂₃N₁O₇

- Molecular Weight : 341.36 g/mol

- CAS Number : 229957-50-0

The biological activity of this compound may be attributed to its interactions with various biological pathways:

- Cell Signaling Pathways : The compound has been shown to modulate pathways such as the PI3K/Akt/mTOR signaling pathway, which is crucial in cell growth and survival .

- Apoptosis Induction : Studies indicate that it may promote apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .

- Anti-inflammatory Activity : Research suggests that the compound exhibits anti-inflammatory properties, potentially through inhibition of NF-κB signaling .

Biological Assays and Findings

Several studies have evaluated the biological activity of this compound through various assays:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | In vitro cell viability assays | Demonstrated significant cytotoxicity against cancer cell lines with IC50 values in the micromolar range. |

| Study 2 | Apoptosis assays (Annexin V/PI staining) | Indicated increased apoptosis in treated cells compared to controls. |

| Study 3 | Western blot analysis | Showed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. |

Case Studies

-

Case Study on Cancer Cell Lines :

- In a study involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell proliferation and induction of apoptosis, suggesting its potential as a therapeutic agent in oncology.

-

Neuroprotective Effects :

- Another investigation assessed the neuroprotective effects of the compound in models of neurodegeneration. The results indicated that it could mitigate oxidative stress and inflammation, supporting its role in neuroprotection.

Properties

Molecular Formula |

C32H38N4O8 |

|---|---|

Molecular Weight |

606.7 g/mol |

IUPAC Name |

(2S)-1-[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C32H38N4O8/c1-32(2,3)44-27(37)17-24(35-31(42)43-19-20-10-5-4-6-11-20)28(38)34-25(29(39)36-15-9-14-26(36)30(40)41)16-21-18-33-23-13-8-7-12-22(21)23/h4-8,10-13,18,24-26,33H,9,14-17,19H2,1-3H3,(H,34,38)(H,35,42)(H,40,41)/t24-,25-,26-/m0/s1 |

InChI Key |

UOJYMYZWAKESIO-GSDHBNRESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)OCC4=CC=CC=C4 |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)O)NC(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.